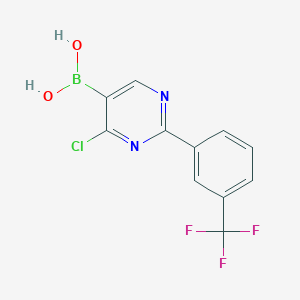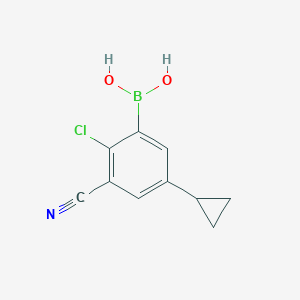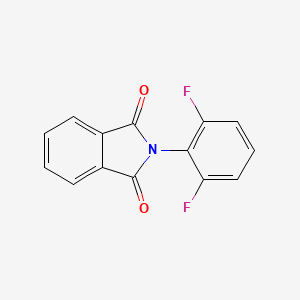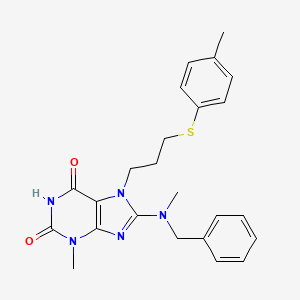
(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups in its structure enhances its reactivity and versatility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(3-(trifluoromethyl)phenyl)pyrimidine with a boron-containing reagent under controlled conditions. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boronic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The presence of the chloro and trifluoromethyl groups enhances the reactivity of the boronic acid, facilitating efficient coupling reactions .
Comparación Con Compuestos Similares
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- Phenylboronic acid
Comparison: (4-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidine ring and a trifluoromethyl group, which confer distinct electronic properties and reactivity. Compared to phenylboronic acid, it exhibits higher reactivity in cross-coupling reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups .
Propiedades
Fórmula molecular |
C11H7BClF3N2O2 |
|---|---|
Peso molecular |
302.45 g/mol |
Nombre IUPAC |
[4-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5,19-20H |
Clave InChI |
UKKWBXYWWYUKEM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B14092339.png)

![8-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092351.png)
![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)

![1-{3-[(4-Chlorobenzyl)oxy]phenyl}-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092391.png)
![5-ethyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092394.png)

![3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14092407.png)
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)

![N-[(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14092427.png)
